![molecular formula C8H5F2N3O2 B2354278 2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid CAS No. 2089257-19-0](/img/structure/B2354278.png)
2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid
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Overview
Description
“2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid” is a chemical compound with the CAS Number: 2089257-19-0. It has a molecular weight of 213.14 . It’s a powder at room temperature .
Synthesis Analysis
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods and its reactivity and multifarious biological activity have been compiled . The hydroxydifluoromethylation of imidazo[1,2-a]pyridine and commercially available difluoroacetaldehyde ethylacetal was selected as the model reaction for the optimization of the reaction conditions .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H5F2N3O2/c9-7(10)5-6(8(14)15)13-2-1-11-3-4(13)12-5/h1-3,7H,(H,14,15) .Chemical Reactions Analysis
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This review article is an effort to compile the progress made in synthetic methods and to illustrate its reactivity and multifarious biological activity .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 213.14 .Scientific Research Applications
Pharmaceutical Applications
This compound serves as a versatile scaffold in drug development due to its structural similarity to imidazo[1,2-a]pyrazines, which have been explored for their potential in creating anti-cancer drugs . Its unique structure could be utilized in designing novel therapeutic agents.
Organic Synthesis
The imidazo[1,2-a]pyrazine core is known for its reactivity, making it a valuable component in organic synthesis . The difluoromethyl group in 2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid could offer additional reactivity for synthesizing complex molecules.
Material Science
Compounds with an imidazo[1,2-a]pyrazine structure have shown promise in materials science applications . This particular compound could contribute to the development of new materials with unique properties.
Optoelectronic Devices
Imidazo[1,2-a]pyrazines have been reported to be useful in optoelectronic devices . The difluoromethyl group may influence the electronic properties and enhance the performance of such devices.
Sensor Technology
Due to their electronic properties, imidazo[1,2-a]pyrazines can be used in sensor technology . The specific compound might be applied in sensors with improved sensitivity or selectivity.
Imaging and Microscopy
Imidazo[1,2-a]pyrazines have applications as emitters for confocal microscopy and imaging . The compound’s unique structure could lead to advancements in imaging techniques.
Catalysis
The compound’s potential for facilitating decarboxylative arylation reactions suggests its use in catalysis , possibly improving efficiency or selectivity in chemical reactions.
Targeted Covalent Inhibitors
The structure of imidazo[1,2-a]pyrazines has been explored for targeted covalent inhibitors (TCIs) in cancer treatment . This specific compound may offer new opportunities for developing TCIs with enhanced efficacy.
Safety and Hazards
The safety information available indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been used as covalent anticancer agents , suggesting potential targets could be proteins involved in cancer pathways.
Mode of Action
Imidazo[1,2-a]pyridine derivatives, which share a similar structure, have been used as covalent inhibitors in cancer treatment . These compounds typically work by forming a covalent bond with a target protein, thereby inhibiting its function .
Biochemical Pathways
Given the potential anticancer activity of similar compounds , it’s plausible that this compound could affect pathways related to cell proliferation and survival.
Result of Action
Similar compounds have shown anticancer activity, suggesting that this compound could potentially inhibit cell proliferation or induce cell death in cancer cells .
properties
IUPAC Name |
2-(difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O2/c9-7(10)5-6(8(14)15)13-2-1-11-3-4(13)12-5/h1-3,7H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWNCOFFWUJILL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=C2C(=O)O)C(F)F)C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid | |
CAS RN |
2089257-19-0 |
Source
|
Record name | 2-(difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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